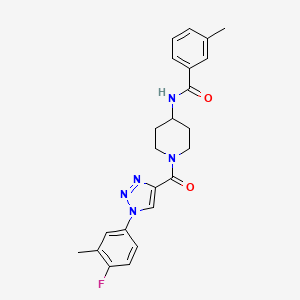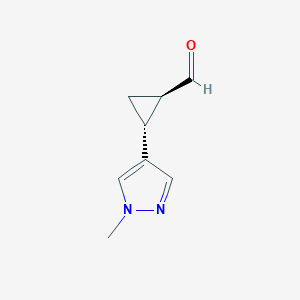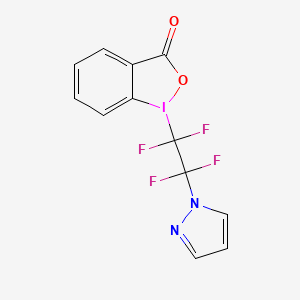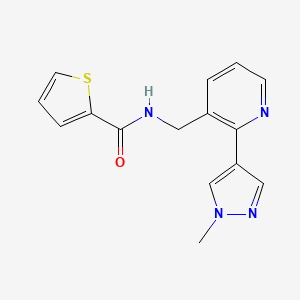
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom.
Molecular Structure Analysis
The compound has a pyrazole ring attached to a pyridine ring through a methylene bridge, and a thiophene ring attached to the pyridine ring through a carboxamide group. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3- and 5-positions of the pyrazole ring . Thiophene compounds can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrazole compounds are generally soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and its derivatives play a role in heterocyclic synthesis, contributing to the development of various compounds with potential applications in different fields. For instance, thiophenylhydrazonoacetates, synthesized from similar compounds, lead to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in chemical reactions (Mohareb et al., 2004).
Antibacterial Activity
- Derivatives of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, particularly those containing pyrazolopyridine, have been synthesized and tested for antibacterial activity. Certain compounds, especially those with a carboxamide group at specific positions, showed moderate to good antibacterial properties against both Gram-negative and Gram-positive bacteria, indicating their potential use in antibacterial applications (Panda et al., 2011).
Cancer Research
- Some derivatives of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide have been explored for their potential in cancer research. For example, compounds targeting co-activator associated arginine methyltransferase 1 (CARM1) have been designed and synthesized, showing the influence of different substituents on the molecule's potency, with thiophene analogues being particularly effective (Allan et al., 2009).
Pharmaceutical Research
- Research into N-glycosyl-thiophene-2-carboxamides, including derivatives similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, has shown potential pharmaceutical applications. These compounds have been synthesized and tested for their effects on DNA synthesis in cells and on the growth of various cell types, revealing insights into their biological activity and potential therapeutic uses (Rawe et al., 2006).
Luminescence Studies
- A novel polyamino polycarboxylic pyridine derivative ligand, structurally related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, was designed and synthesized for its ability to sensitize the emission of lanthanides. Its luminescence properties were investigated, suggesting potential applications in areas requiring luminescent materials (Tang et al., 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Based on the properties of similar pyrazole derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the wide range of activities exhibited by similar pyrazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s solubility and lipophilicity, which are key factors influencing its bioavailability, can be modulated to resolve issues such as direct inhibition of cytochrome p450 enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the activities of similar pyrazole derivatives, it can be hypothesized that the compound may exhibit a range of effects, including anti-inflammatory, antitumor, and antiviral activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment .
Orientations Futures
The future directions for this compound would depend on its specific biological activity and potential therapeutic applications. Pyrazole and thiophene derivatives are areas of active research due to their wide range of biological activities, and new compounds with these moieties are continually being synthesized and evaluated for their biological activities .
Propriétés
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)14-11(4-2-6-16-14)8-17-15(20)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOULHLCVIXIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)
![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2894911.png)
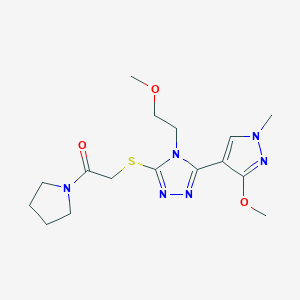
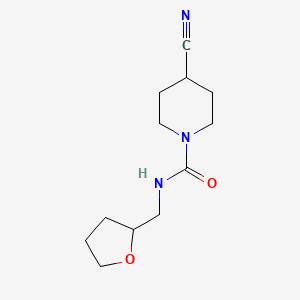
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2894917.png)
![5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2894919.png)
![4-[(2-chlorophenyl)methoxy]-N-(1-cyanocyclobutyl)-3-methoxybenzamide](/img/structure/B2894920.png)
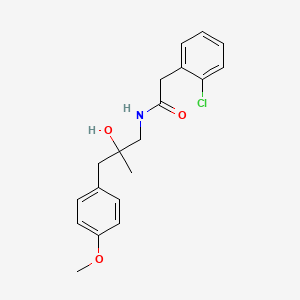

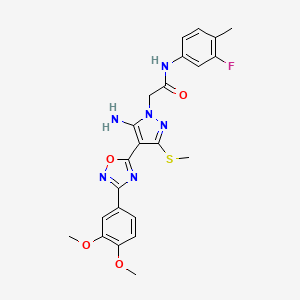
![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2894925.png)
